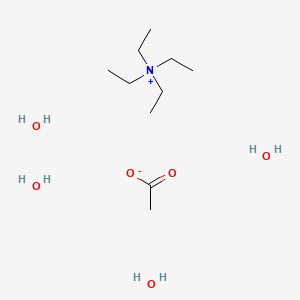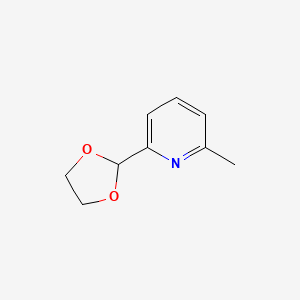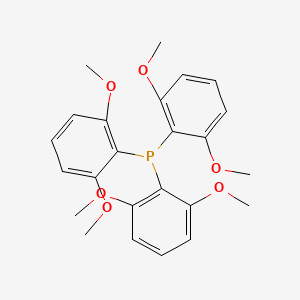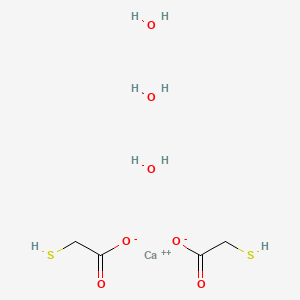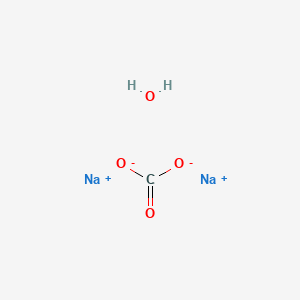
2-Chloro-6-(trifluoromethyl)nicotinonitrile
概要
説明
- Chemical Formula : C<sub>7</sub>H<sub>2</sub>ClF<sub>3</sub>N<sub>2</sub>
- Molecular Weight : 206.55 g/mol
- IUPAC Name : 2-chloro-6-(trifluoromethyl)nicotinonitrile
- Physical Form : White to pale-yellow to yellow-brown solid
- Storage Temperature : Refrigerator
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.
Molecular Structure Analysis
- The molecular structure consists of a chlorinated pyridine ring with a trifluoromethyl group and a nitrile functional group.
Chemical Reactions Analysis
- No specific chemical reactions were found in the available data.
科学的研究の応用
Synthesis and Chemical Properties
2-Chloro-6-(trifluoromethyl)nicotinonitrile serves as a critical intermediate in organic synthesis, demonstrating its versatility in chemical reactions. Delvare et al. (2011) highlighted the utility of palladium(0) in achieving highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the formation of 4-chloro-6-anilino nicotinonitrile compounds after deprotection. This process underscores the compound's significance in synthesizing complex nicotinonitrile derivatives with potential applications in various chemical industries (Delvare, Koza, & Morgentin, 2011).
Agricultural and Environmental Impact
In the agricultural sector, the compound's derivative, 2-chloro-6-(trichloromethyl)-pyridine, has been studied for its effects on rice production, nitrous oxide emission, and ammonia volatilization. Sun et al. (2015) conducted a field experiment revealing that the use of this nitrification inhibitor can increase rice yield while reducing nitrogen losses via nitrous oxide emission, albeit with an increase in ammonia volatilization. These findings suggest a nuanced role of such compounds in enhancing agricultural productivity and environmental sustainability (Sun, Zhang, Powlson, Min, & Shi, 2015).
Photophysical Applications
The photophysical properties of nicotinonitrile derivatives have been extensively researched, with compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile showing potential as blue light-emitting materials. Ahipa et al. (2014) synthesized and studied this derivative, confirming its promising absorption and fluorescence properties along with a positive solvatochromic effect. Such studies indicate the compound's potential in the development of new materials for optical and electronic applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Novel Applications and Syntheses
Explorations into new synthetic pathways and applications of 2-Chloro-6-(trifluoromethyl)nicotinonitrile and its derivatives are ongoing. For instance, Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the process's scalability and potential for producing novel anti-infective agents. Such research underscores the compound's critical role in pharmaceutical synthesis and its broader implications in medical science (Mulder, Frutos, Patel, Qu, Sun, Tampone, Gao, Sarvestani, Eriksson, Haddad, Shen, Song, & Senanayake, 2013).
Safety And Hazards
- Pictograms : GHS07
- Signal Word : Warning
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
- Precautionary Statements : P261, P305, P338, P351
- Safety Data Sheet : Link
将来の方向性
- Research on the compound’s applications, potential uses, and further safety assessments are needed.
Please note that this analysis is based on available data, and additional research may provide more insights. 🧪🔬
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFASYGONAHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380913 | |
| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)nicotinonitrile | |
CAS RN |
386704-06-9 | |
| Record name | 2-chloro-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)nicotinitrile, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)



